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Abstract
Celesticetin is a naturally occurring antibiotic belonging to the lincosamide class, a group of

bacteriostatic agents that inhibit protein synthesis. Produced by the actinomycete

Streptomyces caelestis, celesticetin shares a core structure and mechanism of action with the

more clinically prominent lincosamide, lincomycin. This technical guide provides an in-depth

exploration of celesticetin, covering its chemical properties, mechanism of action, biosynthetic

pathway, and the primary mechanisms of bacterial resistance. Detailed experimental protocols

for key assays and quantitative activity data are presented to serve as a comprehensive

resource for researchers in microbiology and drug development.

Introduction to the Lincosamide Class
Lincosamides are a class of antibiotics characterized by a unique structure composed of an

amino acid and an amino sugar linked by an amide bond. Their primary mode of action is the

inhibition of the early stages of peptide chain elongation in bacterial protein synthesis. The

class includes natural products like lincomycin and celesticetin, as well as the semi-synthetic

derivative clindamycin, which is widely used in clinical practice against Gram-positive and

anaerobic bacteria. Celesticetin, while less potent than lincomycin, is a significant member of

this class due to its distinct structural components and the unique enzymatic machinery

involved in its biosynthesis.
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Chemical Structure and Properties
Celesticetin is distinguished from lincomycin primarily by the nature of its amino acid and the

presence of a salicylate moiety. The core structure consists of a hygric acid (an N-methylated

proline derivative) linked to an octose amino sugar, which is in turn attached to a salicylic acid

via a thioether linkage.

Table 1: Chemical Properties of Celesticetin A

Property Value Reference

Chemical Formula C₂₄H₃₆N₂O₉S

Molecular Weight 528.62 g/mol

CAS Number 2520-21-0

IUPAC Name

2-(((2R,3R,4S,5R,6R)-3,4,5-

trihydroxy-6-((1R,2R)-2-

methoxy-1-((S)-1-

methylpyrrolidine-2-

carboxamido)propyl)tetrahydro

-2H-pyran-2-yl)thio)ethyl 2-

hydroxybenzoate

Mechanism of Action
Like all lincosamides, celesticetin exerts its bacteriostatic effect by targeting the bacterial

ribosome.

Ribosomal Binding: Celesticetin binds to the 23S rRNA component of the 50S ribosomal

subunit. This binding site is located at or near the peptidyl transferase center (PTC), a critical

region for peptide bond formation.

Inhibition of Protein Synthesis: By occupying this site, celesticetin interferes with the

accommodation of aminoacyl-tRNAs at the A-site and P-site. This sterically hinders the

peptidyl transferase reaction, preventing the elongation of the nascent polypeptide chain and

thus halting protein synthesis.
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The logical flow of celesticetin's mechanism of action is depicted below.
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Fig. 1: Mechanism of Action Pathway for Celesticetin.

Biosynthesis
The biosynthesis of celesticetin is a complex process encoded by the ccb gene cluster in

Streptomyces caelestis. It involves the synthesis and condensation of an amino acid and an

amino sugar, followed by several post-condensation modifications. A unique feature of
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lincosamide biosynthesis is the involvement of low-molecular-weight thiols like mycothiol and

ergothioneine in the condensation reaction.

The terminal steps of the pathway are particularly noteworthy:

Intermediate Formation: The enzyme CcbF, a pyridoxal-5'-phosphate-dependent protein,

processes a mycothiol-derived cysteine residue on a lincosamide intermediate. This reaction,

a decarboxylation-coupled oxidative deamination, preserves a two-carbon aldehyde.

Reduction: The Ccb5 oxidoreductase reduces the aldehyde to a hydroxyl group, forming the

intermediate known as desalicetin.

Salicylate Attachment: The final step is the attachment of salicylic acid, which is a two-

enzyme process.

Ccb2: An acyl-CoA ligase that activates salicylic acid by adenylation.

Ccb1: An acyltransferase that transfers the activated salicylate to the desalicetin

intermediate, completing the synthesis of celesticetin.

The biosynthetic pathway for the final steps is illustrated below.
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Fig. 2: Final Biosynthetic Steps of Celesticetin.

Antibacterial Spectrum and Activity
Celesticetin is primarily active against Gram-positive bacteria. Its potency is generally lower

than that of lincomycin and its semi-synthetic derivative, clindamycin. However, combinatorial

biosynthesis efforts, combining pathways from lincomycin and celesticetin, have produced

hybrid molecules with significantly enhanced antibacterial properties.
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Table 2: Comparative Minimum Inhibitory Concentrations (MICs)

Compound MIC (nM) Target Organism(s) Reference

Celesticetin 1600
Not specified, general

bioassay

Lincomycin 400
Not specified, general

bioassay

CELIN (Hybrid) 100
Not specified, general

bioassay

ODCELIN (Hybrid) 100
Not specified, general

bioassay

Note: The hybrid compounds CELIN and ODCELIN are unnatural chimeras of lincomycin and

celesticetin, demonstrating the potential for improving efficacy through biosynthetic

engineering.

Mechanisms of Resistance
The primary mechanism of resistance to celesticetin and other lincosamides is the

modification of the antibiotic's target site on the ribosome. This is a well-characterized

mechanism, particularly in the producing organism itself (S. caelestis) as a form of self-

preservation.

Resistance Gene: The lincosamide resistance determinant (clr) gene encodes a specific

methyltransferase enzyme.

Target Modification: This enzyme catalyzes the monomethylation of a single adenine residue

at position A2058 within the 23S rRNA.

Reduced Binding: This post-transcriptional modification sterically hinders the binding of

lincosamides to the ribosome, rendering the 50S subunit, and thus the bacterium, resistant

to the antibiotic's effects.

This resistance mechanism is specific and highly effective.
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Fig. 3: Lincosamide Resistance via Target Modification.

Experimental Protocols
Protocol for Determination of Minimum Inhibitory
Concentration (MIC)
This protocol outlines the broth microdilution method, a standard for determining the MIC of an

antimicrobial agent.
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Fig. 4: Workflow for MIC Determination.
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Methodology:

Preparation of Antimicrobial Agent: Prepare a stock solution of celesticetin in a suitable

solvent (e.g., DMSO or water). Perform a two-fold serial dilution in a 96-well microtiter plate

using an appropriate broth medium (e.g., Mueller-Hinton Broth).

Preparation of Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a

standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸

CFU/mL). Further dilute this suspension to achieve a final concentration of approximately 5 x

10⁵ CFU/mL in each well.

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate

containing the diluted celesticetin. Include a positive control well (broth and inoculum, no

drug) and a negative control well (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric

conditions.

Interpretation: The MIC is defined as the lowest concentration of celesticetin that completely

inhibits the visible growth of the organism.

Protocol for In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1251394?utm_src=pdf-body
https://www.benchchem.com/product/b1251394?utm_src=pdf-body
https://www.benchchem.com/product/b1251394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Cell-Free Extract
(e.g., S30 E. coli extract)

Set up Reaction Mix:
- Buffer, Amino Acids, Energy Source

- Radiolabeled Amino Acid (e.g., ³⁵S-Met)
- mRNA template (e.g., luciferase mRNA)

Add Varying Concentrations
of Celesticetin

Initiate Translation by
Adding Cell-Free Extract

Incubate at 37°C for 30-60 min

Stop Reaction
(e.g., add RNase)

Precipitate Proteins with
Trichloroacetic Acid (TCA)

Collect Precipitate on
Glass Fiber Filters

Measure Radioactivity via
Scintillation Counting

Analyze Data to Determine IC₅₀

End

Click to download full resolution via product page

Fig.
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To cite this document: BenchChem. [Celesticetin: A Technical Guide to a Core Lincosamide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1251394#celesticetin-as-a-member-of-the-
lincosamide-class]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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